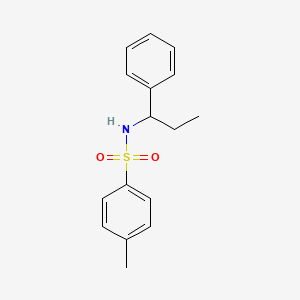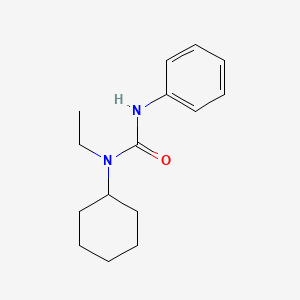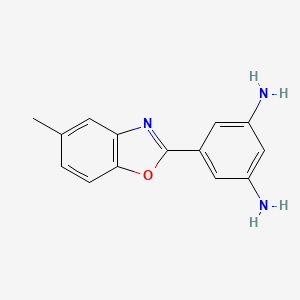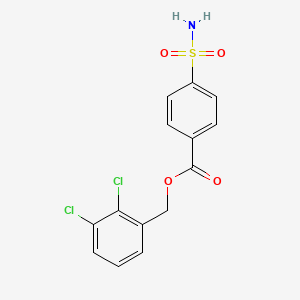![molecular formula C17H26ClNO3 B4406664 3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride
Vue d'ensemble
Description
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride, also known as DMXB-A, is a compound that has been studied extensively for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is highly expressed in the brain.
Mécanisme D'action
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride is a selective agonist of the α7 nAChR, which is a subtype of the nAChR family that is highly expressed in the brain. Activation of the α7 nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a variety of physiological processes such as learning and memory, attention, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which leads to improved cognitive function and mood regulation. This compound also has anti-inflammatory properties, which can help to reduce inflammation in the brain and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride. One area of research is the development of more stable and soluble analogs of this compound that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as depression and anxiety. Finally, research on the long-term effects of this compound on brain function and behavior could provide valuable insights into the potential risks and benefits of using this compound as a therapeutic agent.
Applications De Recherche Scientifique
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Studies have shown that this compound has neuroprotective effects, improves cognitive function, and has anti-inflammatory properties. This compound has also been shown to be effective in treating conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
3-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)8-3-4-9-20-17-7-5-6-16(10-17)13-19;/h5-7,10,13-15H,3-4,8-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWGJQXHMFMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)